4-(4-ETHYLBENZENESULFONYL)-6-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
4-(4-ETHYLBENZENESULFONYL)-6-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, substituted with ethylbenzenesulfonyl, methyl, and thiomorpholine-4-carbonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLBENZENESULFONYL)-6-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylbenzenesulfonyl, methyl, and thiomorpholine-4-carbonyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and thiomorpholine derivatives. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYLBENZENESULFONYL)-6-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-(4-ETHYLBENZENESULFONYL)-6-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLBENZENESULFONYL)-6-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-(4-ethylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline: Similar structure with a chlorine substitution.
4-(4-ethylbenzenesulfonyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinoline: Similar structure with a fluorine substitution.
Uniqueness
The uniqueness of 4-(4-ETHYLBENZENESULFONYL)-6-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl and thiomorpholine-4-carbonyl groups contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
[4-(4-ethylphenyl)sulfonyl-6-methylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-3-17-5-7-18(8-6-17)30(27,28)22-19-14-16(2)4-9-21(19)24-15-20(22)23(26)25-10-12-29-13-11-25/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOYTIZUZJIKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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